3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a piperazine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the Hartwig-Buchwald N-arylation, which involves the coupling of a fluoroiodobenzene precursor with piperazine in the presence of a palladium catalyst . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and weak inorganic bases like potassium phosphate or cesium carbonate to achieve high conversion rates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, including changes in neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone: Exhibits cytotoxic effects in liver and colon cancer cell lines.
Uniqueness
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure and the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17-13-19-7-5-14(17)6-8-19/h1-4,14,17H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLFRCKVSTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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